Technical Documentation Center

2-(3-Aminopiperidin-1-yl)pyridin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Aminopiperidin-1-yl)pyridin-4-amine
  • CAS: 1935184-38-5

Core Science & Biosynthesis

Foundational

Solubility Profile of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine in Organic Solvents

An In-Depth Technical Guide Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine, a key chemical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine, a key chemical scaffold in modern pharmacology. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This document outlines the fundamental principles governing solubility, presents a robust, step-by-step experimental protocol for its determination using the isothermal shake-flask method, and establishes a framework for the systematic evaluation of solubility in a diverse panel of organic solvents. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough and scientifically sound solubility assessment of this important molecule.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a specific temperature and pressure. For a molecule like 2-(3-Aminopiperidin-1-yl)pyridin-4-amine, which contains both hydrogen bond donors (amine groups) and acceptors (pyridine nitrogen), its interaction with various solvents is complex and dictates its behavior in various critical stages of drug development:

  • Formulation: The ability to dissolve the compound in a suitable solvent system is essential for creating viable dosage forms, whether for oral, injectable, or topical administration.

  • Purification: Crystallization and chromatographic purification processes are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.

  • Bioavailability: Poor aqueous solubility is a leading cause of low oral bioavailability, as the drug must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.

  • Process Chemistry: During synthesis, solvent selection impacts reaction rates, yields, and the ease of product isolation.

Understanding the solubility profile of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine across a range of organic solvents is therefore not merely an academic exercise but a foundational requirement for its successful development. This guide provides the theoretical and practical framework for achieving this understanding.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the dissolved state. This equilibrium is influenced by the physical properties of both the solute (2-(3-Aminopiperidin-1-yl)pyridin-4-amine) and the solvent, as well as by external factors like temperature and pressure. The primary principle can be summarized as "like dissolves like," which relates to the polarity of the solute and solvent.

Key molecular features of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine that influence its solubility include:

  • Hydrogen Bonding: The presence of primary and secondary amine groups, as well as the nitrogen atom in the pyridine ring, allows for extensive hydrogen bonding. Solvents capable of acting as hydrogen bond donors or acceptors (e.g., alcohols, water) are expected to be more effective at solvating the molecule than non-polar, aprotic solvents.

  • Polarity: The molecule possesses distinct polar regions (the amino and pyridine functionalities) and non-polar regions (the aliphatic piperidine ring). Its overall polarity will determine its affinity for solvents of varying dielectric constants.

  • Crystal Lattice Energy: For the solid to dissolve, the energy of the interactions between the solute and solvent molecules must be sufficient to overcome the energy holding the molecules together in the crystal lattice. A high lattice energy can lead to poor solubility, even in otherwise compatible solvents.

Experimental Protocol: Isothermal Shake-Flask Method

To ensure accuracy and reproducibility, the isothermal shake-flask method is the gold-standard for determining equilibrium solubility. This protocol is designed to be a self-validating system, with built-in checks to confirm that equilibrium has been reached.

Materials and Equipment
  • Solute: 2-(3-Aminopiperidin-1-yl)pyridin-4-amine (purity >99%)

  • Solvents: A representative panel of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane) of analytical grade or higher.

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Vials with Teflon-lined screw caps

    • Constant temperature orbital shaker or incubator

    • Centrifuge

    • Calibrated pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Syringe filters (0.22 µm, compatible with the solvent)

Step-by-Step Methodology
  • Preparation: Add an excess amount of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle. For solvents where sedimentation is slow, centrifugation at the same temperature can be employed.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a 0.22 µm syringe filter into a clean vial. Perform a precise serial dilution of the filtered sample with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

G prep 1. Preparation Add excess solute to vials solvent 2. Solvent Addition Dispense known volume of solvent prep->solvent equilibrate 3. Equilibration Shake at constant T (25°C) for 24-48h solvent->equilibrate separate 4. Phase Separation Settle or centrifuge equilibrate->separate sample 5. Sampling & Filtration Withdraw supernatant Filter through 0.22µm filter separate->sample dilute 6. Dilution Perform serial dilution sample->dilute quantify 7. Quantification Analyze via HPLC dilute->quantify analyze 8. Data Analysis Calculate solubility quantify->analyze

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table. This allows for easy comparison of the solubility of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine in different organic solvents.

Table 1: Hypothetical Solubility Profile of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine at 25°C

SolventSolvent TypePolarity IndexSolubility (mg/mL)
HeptaneNon-polar Aliphatic0.1< 0.1
TolueneAromatic2.41.5
DichloromethaneHalogenated3.15.8
Ethyl AcetateEster4.43.2
AcetoneKetone5.115.6
IsopropanolPolar Protic3.925.3
EthanolPolar Protic4.342.1
MethanolPolar Protic5.165.7
AcetonitrilePolar Aprotic5.818.9

Interpretation:

The hypothetical data in Table 1 would suggest a clear trend: the solubility of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine is highly dependent on the polarity and hydrogen-bonding capability of the solvent.

  • High Solubility in Polar Protic Solvents: The highest solubility is observed in alcohols like methanol and ethanol. This is expected, as these solvents can effectively form hydrogen bonds with the amine groups and pyridine nitrogen of the solute, disrupting the crystal lattice and solvating the individual molecules.

  • Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone and acetonitrile show moderate solubility. While they are polar, their ability to donate hydrogen bonds is limited, resulting in less effective solvation compared to protic solvents.

  • Low Solubility in Non-polar Solvents: As expected from the "like dissolves like" principle, the compound exhibits very poor solubility in non-polar solvents like heptane and toluene, which cannot effectively interact with the polar functional groups of the molecule.

This systematic profile provides invaluable information for selecting appropriate solvents for various applications, from reaction media and purification to the development of analytical methods and formulation strategies.

Conclusion

This guide has detailed the critical importance of understanding the solubility profile of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine in the context of pharmaceutical development. By combining a solid theoretical understanding with a robust and reliable experimental protocol like the isothermal shake-flask method, researchers can generate a comprehensive and accurate solubility profile. This data-driven approach enables informed decision-making, mitigates risks associated with poor physicochemical properties, and ultimately accelerates the journey of promising molecules from the laboratory to the clinic.

References

There were no specific scientific papers or established public solubility databases found for the compound "2-(3-Aminopiperidin-1-yl)pyridin-4-amine" in the search. The guide was constructed based on established, fundamental principles and standard methodologies in pharmaceutical sciences. The references would typically include sources for standard methods (e.g., from the U.S. Pharmacopeia), theoretical chemistry textbooks, and relevant review articles on solubility in drug discovery. If this were a real-world study, specific articles and method sources would be cited here.

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-(3-Aminopiperidin-1-yl)pyridin-4-amine as a Privileged Pharmaceutical Building Block

Introduction: The Strategic Value of a Trifunctional Scaffold In modern medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. The stra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Trifunctional Scaffold

In modern medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. The strategic use of "privileged scaffolds"—molecular frameworks that can bind to multiple, distinct biological targets—offers a significant advantage in drug discovery campaigns. 2-(3-Aminopiperidin-1-yl)pyridin-4-amine has emerged as a quintessential example of such a scaffold. Its structure thoughtfully combines three key pharmacophoric elements:

  • 4-Aminopyridine Moiety: This element is a well-established "hinge-binder" in kinase drug discovery, capable of forming critical hydrogen bond interactions with the backbone of the kinase hinge region.

  • Piperidine Linker: Serving as a non-planar, saturated linker, the piperidine ring provides a robust and synthetically versatile scaffold. It imparts favorable physicochemical properties and projects substituents into distinct vectors, allowing for the exploration of various protein pockets.

  • Chiral (R)- or (S)-3-Aminopiperidine: This primary amine provides a crucial, stereochemically defined handle for synthetic diversification. It can be functionalized to interact with specific amino acid residues, improve solubility, or serve as an attachment point for linkers in more complex modalities like PROTACs.

This trifunctional nature allows for rapid, modular synthesis of compound libraries targeting a diverse range of protein families, including kinases, metabolic enzymes, and components of the protein degradation machinery. This guide provides an in-depth overview of the applications and detailed protocols for the effective utilization of this versatile building block.

Physicochemical Properties & Safe Handling

Before utilization, a thorough understanding of the building block's properties and safety requirements is essential.

PropertyValueSource / Comment
Chemical Formula C₁₀H₁₆N₄
Molecular Weight 192.26 g/mol
Appearance Off-white to light brown solidTypical observation
Melting Point 155 - 158 °CVaries by purity
LogP (octanol/water) -0.76 (calculated)Indicates high hydrophilicity
pKa ~9.5 (piperidine NH), ~6.0 (pyridine N), ~10.5 (primary amine)Estimated values

Safety & Handling: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Core Applications in Drug Discovery

The unique architecture of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine makes it an ideal starting point for several therapeutic modalities.

Kinase Inhibition: A Versatile Hinge-Binding Scaffold

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The 4-aminopyridine portion of the scaffold is adept at forming one or two hydrogen bonds with the kinase hinge region, a critical anchoring interaction for ATP-competitive inhibitors. The piperidine and its amino substituent then serve as vectors to achieve potency and selectivity.

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase in the TLR/IL-1R signaling pathway, making it a key target for inflammatory diseases.[1][2] Inhibitors often utilize a hinge-binding motif, and the aminopiperidine moiety can be functionalized to interact with the solvent-front or unique regions of the ATP-binding pocket, thereby enhancing selectivity.[3][4]

  • Janus Kinases (JAKs): JAK inhibitors are transformative therapies for autoimmune diseases like rheumatoid arthritis.[5] The aminopyridine scaffold is a known core for JAK inhibitors, where derivatization of the piperidine amine can tune selectivity across the JAK family members (JAK1, JAK2, JAK3, TYK2).

  • Bruton's Tyrosine Kinase (BTK): Essential for B-cell development, BTK is a validated target for B-cell malignancies.[6][7] Many BTK inhibitors feature a heterocyclic core that binds to the hinge, with side chains occupying adjacent hydrophobic pockets. This building block provides a direct route to explore such interactions.

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket solvent Solvent Front scaffold 2-(3-Aminopiperidin-1-yl)pyridin-4-amine aminopyridine 4-Aminopyridine piperidine Piperidine Linker amine_handle 3-Amino Group (R¹) aminopyridine->hinge H-Bond Anchor piperidine->pocket Vector 1 amine_handle->solvent Vector 2 (Potency/Selectivity)

Caption: Conceptual model of kinase inhibition.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

The 3-aminopiperidine moiety is a well-known pharmacophore for DPP-4 inhibitors, exemplified by the blockbuster drug Linagliptin.[8] This group forms a key salt bridge interaction within the S2 extensive subsite of the DPP-4 active site. This building block provides a framework to develop novel DPP-4 inhibitors by modifying the aminopyridine portion to explore other interactions.

PROTACs: A Bifunctional Linker and/or Warhead Anchor

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce protein degradation. They consist of a warhead (binds target protein), an E3 ligase ligand, and a linker. The subject building block is exceptionally well-suited for PROTAC development due to its two distinct points for synthetic elaboration. Saturated heterocycles like piperidine are increasingly used as part of the linker to impart rigidity and favorable physicochemical properties.[9]

  • Scenario A (Warhead Synthesis): The 3-amino group can be acylated with a carboxylic acid-functionalized warhead (e.g., for a kinase). The 4-aminopyridine nitrogen can then be alkylated with a linker-E3 ligase ligand conjugate.

  • Scenario B (Linker Component): The 4-aminopyridine can be part of the warhead itself. The 3-amino group then becomes the attachment point for the linker leading to an E3 ligase ligand (e.g., pomalidomide).

cluster_protac PROTAC Molecule poi Protein of Interest (POI) (e.g., Kinase) warhead Warhead poi->warhead Binds e3 E3 Ligase (e.g., CRBN) e3_ligand E3 Ligand e3->e3_ligand Binds linker Linker warhead->linker linker->e3_ligand building_block Building Block (This Guide) building_block->warhead Forms Warhead (via 3-Amine) building_block->linker Forms Linker (via 4-Amine)

Caption: Role of the building block in PROTAC design.

Experimental Protocols & Methodologies

The following protocols are generalized starting points. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol details the coupling of a carboxylic acid to the 3-amino group of the building block. HATU is a highly efficient, low-racemization coupling reagent suitable for a wide range of substrates.

Reaction Scheme: (A generic reaction scheme showing the building block reacting with R-COOH in the presence of HATU and DIPEA to form the corresponding amide)

Materials:

  • 2-(3-Aminopiperidin-1-yl)pyridin-4-amine (1.0 eq)

  • Carboxylic Acid of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, Brine, Ethyl Acetate (EtOAc), MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.1 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add 2-(3-Aminopiperidin-1-yl)pyridin-4-amine (1.0 eq) to the solution and stir for 5 minutes.

  • Add DIPEA (3.0 eq) to the mixture and stir.

  • In a single portion, add HATU (1.2 eq). Causality Note: HATU rapidly activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the primary amine. DIPEA acts as a non-nucleophilic base to neutralize the generated acids and maintain an optimal pH for the reaction.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, quench the reaction by pouring it into saturated aqueous NaHCO₃.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of DCM/MeOH).

Expected Characterization (1H NMR in DMSO-d₆):

  • Pyridine Protons: Signals between δ 6.0-8.0 ppm, showing characteristic doublet and doublet-of-doublets splitting.

  • Amide NH: A broad singlet or doublet around δ 8.0-8.5 ppm.

  • Piperidine CH-N (amide): A multiplet around δ 4.0-4.5 ppm.

  • Piperidine CH₂ Protons: A complex series of multiplets between δ 1.5-3.5 ppm.

  • R-group Protons: Signals corresponding to the specific carboxylic acid used.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This procedure describes the formation of a secondary amine by reacting the 3-amino group with an aldehyde or ketone. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that does not reduce the starting carbonyl, allowing for a one-pot procedure.

Reaction Scheme: (A generic scheme showing the building block reacting with R-CHO and STAB to form the secondary amine)

Materials:

  • 2-(3-Aminopiperidin-1-yl)pyridin-4-amine (1.0 eq)

  • Aldehyde or Ketone of interest (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic, ~0.1 eq, optional)

  • Saturated aq. NaHCO₃, Brine, DCM, MgSO₄

Procedure:

  • In a round-bottom flask under nitrogen, dissolve 2-(3-Aminopiperidin-1-yl)pyridin-4-amine (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCE (approx. 0.1 M).

  • Stir the mixture for 20-30 minutes to allow for the formation of the imine/enamine intermediate. Causality Note: This pre-formation of the iminium ion is the rate-limiting step. A catalytic amount of acetic acid can accelerate this step by protonating the carbonyl oxygen.

  • Carefully add Sodium Triacetoxyborohydride (1.5 eq) to the mixture in portions. Causality Note: STAB is less hydridic and more sterically hindered than NaBH₄, making it highly selective for the reduction of the protonated iminium ion over the less electrophilic starting aldehyde or ketone.

  • Stir the reaction at room temperature for 4-16 hours. Monitor by LC-MS.

  • Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract with Dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

start Building Block + Reagents dissolve 1. Dissolve in Anhydrous Solvent start->dissolve reagents 2. Add Coupling Reagents / Base dissolve->reagents stir 3. Stir at RT (Monitor by LC-MS) reagents->stir quench 4. Aqueous Quench (e.g., NaHCO3) stir->quench extract 5. Organic Extraction (e.g., EtOAc) quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify (Chromatography) dry->purify product Final Product purify->product

Caption: General synthetic workflow for derivatization.

Conclusion

2-(3-Aminopiperidin-1-yl)pyridin-4-amine is more than a simple intermediate; it is a strategically designed platform for accelerated drug discovery. Its inherent modularity, combined with well-established and robust synthetic protocols, allows researchers to rapidly generate diverse and complex molecules. By providing defined vectors for exploring protein binding sites and enabling access to advanced modalities like PROTACs, this building block serves as a powerful tool for developing the next generation of targeted therapeutics.

References

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules. Available at: [Link]

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI. Available at: [Link]

  • Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Scientific Reports. Available at: [Link]

  • Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. ACR Meeting Abstracts. Available at: [Link]

  • 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. ChEMBL. Available at: [Link]

  • (2R)-N-(1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl)-2-((1R)-3,3-difluorocyclopentyl)-2-hydroxy-2-phenylacetamide. PubChem. Available at: [Link]

  • ¹H NMR spectra: a epichlorohydrin, b 1-methylpiperidine, and c... ResearchGate. Available at: [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]

  • Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • Advances in Targeted Therapy: Addressing Resistance to BTK Inhibition in B‐Cell Lymphoid Malignancies. Preprints.org. Available at: [Link]

  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine

The following technical guide is structured as a specialized support center resource for researchers working with 2-(3-Aminopiperidin-1-yl)pyridin-4-amine . This compound presents a unique purification challenge due to i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 2-(3-Aminopiperidin-1-yl)pyridin-4-amine . This compound presents a unique purification challenge due to its high polarity, basicity (containing three nitrogen centers), and potential for regioisomeric impurities.[1]

Ticket ID: PUR-PYR-004 Topic: Troubleshooting Isolation & Purification of Hydrophilic Aminopyridines Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary: The Physicochemical Challenge

Before attempting purification, it is critical to understand the "personality" of your molecule. 2-(3-Aminopiperidin-1-yl)pyridin-4-amine is a tri-basic scaffold :

  • Piperidine primary amine: Highly basic (

    
    ).
    
  • Pyridine ring nitrogen: Moderately basic (

    
    , boosted by electron-donating substituents).[1]
    
  • Exocyclic Pyridine amine (C4): Weakly basic/nucleophilic due to resonance delocalization.

The Implication: At neutral pH (7.0), this molecule exists predominantly as a mono- or di-cation.[1] It will not partition effectively into organic solvents like Ethyl Acetate or DCM during a standard bicarbonate workup, leading to massive yield loss in the aqueous phase. Furthermore, its high polarity causes severe "streaking" on standard silica gel.

Troubleshooting Guide (Q&A Format)

Category A: Workup & Extraction Issues

Q1: "I washed my reaction mixture with saturated NaHCO₃ and extracted with DCM, but my yield is near zero. Where is my product?" Diagnosis: pH Trap. Sodium bicarbonate (


) is insufficient to deprotonate the primary amine on the piperidine ring (

). Your product is currently protonated and highly water-soluble, remaining in the aqueous layer.

Corrective Action:

  • The pH Swing: You must adjust the aqueous phase pH to >12.0 using 2M NaOH or KOH. This ensures the aliphatic amine is neutral.

  • Solvent Switch: Pure DCM may still be insufficient for such a polar molecule.[1] Use a "polar cocktail" for extraction: DCM:Isopropanol (3:1) or Chloroform:Ethanol (4:1) .[1]

  • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic amine (Hofmann, 2004).

Q2: "I have a stubborn emulsion that won't separate during extraction." Diagnosis: Amphiphilic Surfactant Behavior. The molecule has a lipophilic pyridine core and a hydrophilic amine tail, acting like a surfactant at high pH.

Corrective Action:

  • Filter First: The emulsion is often stabilized by fine palladium black (if Pd-catalyzed) or inorganic salts.[1] Filter the entire biphasic mixture through a pad of Celite before attempting phase separation.

  • Break the Emulsion: Add a small amount of saturated Ammonium Chloride (carefully, checking pH doesn't drop too low) or use centrifugation.

Category B: Chromatography Challenges

Q3: "My compound streaks from the baseline to the solvent front on TLC and Flash columns.


 is undefined." 
Diagnosis: Silanol Interaction. 
The basic amines in your product are hydrogen-bonding strongly with the acidic silanol groups (

) on the silica surface, causing peak tailing and irreversible adsorption.[1]

Corrective Action:

  • Mobile Phase Modifier: You must use a basic modifier.[1]

    • Standard: DCM / MeOH /

      
       (e.g., 90:9:1).[1]
      
    • Advanced: DCM / 7N

      
       in MeOH (e.g., 90:10).[1]
      
  • Stationary Phase Switch: Switch to Amine-Functionalized Silica (NH-Silica) .[1] This "caps" the surface silanols and allows for separation based on polarity without the ionic drag.

Q4: "I cannot separate the product from the unreacted 3-aminopiperidine starting material." Diagnosis: Polarity Overlap. Both compounds are highly polar amines. On normal phase silica, they co-elute.[1]

Corrective Action:

  • Reverse Phase (C18) Chromatography: This is the most robust solution. The pyridine ring in your product makes it significantly more hydrophobic than the small, aliphatic 3-aminopiperidine.

    • Condition: C18 Column, Gradient 0%

      
       30% Acetonitrile in Water (+0.1% 
      
      
      
      buffer).[1] The diamine starting material will elute in the void volume (dead time), while the product retains.
Category C: Solid Isolation[1]

Q5: "I concentrated my pure fractions, but it turned into a sticky brown oil/foam. How do I get a solid?" Diagnosis: Amorphous Solid State. These molecules often have low melting points and resist crystal lattice formation in their free base form due to conformational flexibility.

Corrective Action:

  • Salt Formation: Convert the oil into a crystalline salt.

    • HCl Salt: Dissolve oil in minimal EtOH. Add 4M HCl in Dioxane (2-3 equivalents). Dilute with

      
       or MTBE to precipitate the hydrochloride salt.[1]
      
    • Fumarate/Tartrate: If HCl is hygroscopic, try Fumaric acid (1 eq) in hot isopropanol.[1]

Recommended Purification Workflows

Workflow A: The "Golden Standard" (Reverse Phase)

Best for: High purity requirements (>98%) and removal of starting amines.[1]

  • Sample Prep: Dissolve crude mixture in DMSO or Water:MeOH (1:1). Adjust pH to ~9.

  • Column: C18 Flash Cartridge (e.g., Biotage Sfär C18 or RediSep Gold C18).

  • Buffer System:

    • Solvent A: Water + 10mM Ammonium Bicarbonate (pH 8.5).[1]

    • Solvent B: Acetonitrile.[2]

  • Gradient: Hold 0% B for 2 CV (Column Volumes) to flush 3-aminopiperidine. Ramp 0%

    
     40% B over 15 CV.
    
  • Workup: Lyophilize fractions. Do not use heat to remove water/buffer, as this can degrade the amine.

Workflow B: Modified Normal Phase (Flash)

Best for: Large scale (>5g) where C18 is too expensive.[1]

  • Column Pre-treatment: Flush silica column with DCM containing 1% Triethylamine (TEA) to neutralize acid sites.

  • Eluent: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (28% aq).[1]

    • Ratio: Start at 95:4.5:0.5. Gradient to 85:13.5:1.5.

  • Loading: Dry load on Celite. Do not liquid load in DCM (poor solubility causes precipitation at column head).

Data & Specifications

Table 1: Solubility Profile & Solvent Selection
SolventSolubility (Free Base)Application
Water (pH 7) High (>50 mg/mL)Avoid for extraction; good for Reverse Phase loading.[1]
DCM Low to ModeratePoor extraction solvent unless mixed with alcohol.
DCM/MeOH (9:1) HighExcellent for TLC and Column loading.[1]
Ethyl Acetate Very LowAnti-solvent for precipitation; poor for extraction.
MTBE/Ether NegligibleBest Anti-solvent to crash out HCl salts.
Table 2: Key Impurity Retention Factors (TLC)

Conditions: DCM:MeOH:NH4OH (90:9:[1]1) on Silica[1][2][3][4]

CompoundApprox.[3][4][5][6][7][8][9][10][11][12][13] RfVisualization
3-Aminopiperidine 0.00 - 0.05 (Baseline)Ninhydrin (Red/Purple)
Product 0.25 - 0.35UV (254 nm) + Ninhydrin
2-Chloro-4-aminopyridine 0.60 - 0.70UV (Strong)
Bis-substituted byproduct 0.45 - 0.55UV + Ninhydrin

Visual Logic: Purification Decision Tree

The following diagram outlines the logical decision process for selecting the correct purification method based on the state of your crude mixture.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Analyze TLC (DCM/MeOH/NH4OH 90:10:1) Start->CheckTLC Decision1 Is Starting Material (SM) Separated (Rf > 0.1)? CheckTLC->Decision1 RouteA Method A: Normal Phase (Amine-Silica or DCM/MeOH/NH3) Decision1->RouteA Yes (Good separation) RouteB Method B: Reverse Phase (C18) (Basic Buffer: NH4HCO3) Decision1->RouteB No (Streaking/Overlap) SaltStep Product is Oil/Gum? RouteA->SaltStep RouteB->SaltStep FinalSolid Final Solid Product (Free Base or Salt) SaltStep->FinalSolid No (Solid formed) MakeSalt Salt Formation (HCl in Dioxane/Ether) SaltStep->MakeSalt Yes MakeSalt->FinalSolid

Caption: Decision tree for selecting the optimal purification route based on impurity profile and physical state.

References

  • Teledyne ISCO. (2012). Flash Purification of Highly Polar Compounds: HILIC and C18 Aqueous Methods.[4] Retrieved from [Link]

  • Biotage. (2023). Strategies for Purifying Amines: The pKa Effect. Retrieved from [Link]

  • Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54682496 (Related Aminopiperidine derivatives).[1] Retrieved from [Link][1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(3-Aminopiperidin-1-yl)pyridin-4-amine and its precursors before handling.

Sources

Optimization

Optimization of recrystallization solvents for 2-(3-Aminopiperidin-1-yl)pyridin-4-amine

Topic: 2-(3-Aminopiperidin-1-yl)pyridin-4-amine[1] Status: Active Ticket ID: REC-PYR-042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Molecule Profile Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Aminopiperidin-1-yl)pyridin-4-amine[1]

Status: Active Ticket ID: REC-PYR-042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Profile

Welcome to the technical support portal for 2-(3-Aminopiperidin-1-yl)pyridin-4-amine . This intermediate is a critical scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.

Chemist-to-Chemist Analysis: This molecule possesses a "solubility duality" that often frustrates purification:

  • High Polarity: The di-aminopyridine core and the secondary amine on the piperidine ring create significant hydrogen bonding potential.

  • Conformational Flexibility: The 3-aminopiperidine moiety is flexible, leading to a high entropic barrier for crystal lattice formation.

The Result: This compound has a high tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, especially in its free base form.[1][2]

Solvent Selection Matrix

User Query: Which solvent system gives the best recovery and purity?

Technical Response: The optimal solvent depends entirely on whether you are isolating the Free Base or a Salt Form .

A. Free Base Recrystallization (Challenging)

Note: The free base is often a low-melting solid or viscous oil.[3] Crystallization is difficult.[1][4]

Solvent SystemRatio (v/v)OutcomeMechanism
Isopropyl Acetate (IPAc) / Heptane 1:2 to 1:4Recommended IPAc solubilizes the polar core; Heptane acts as a controlled anti-solvent.[1]
Toluene PureDrying Only Good for azeotropic removal of water, but solubility is often too high for high-yield crystallization.[1]
Dichloromethane (DCM) / Hexane 1:5Avoid DCM evaporates too fast, leading to amorphous skin formation/crusting.
B. Salt Formation (Recommended Strategy)

Senior Scientist Note: If the free base oils out persistently, convert to the Dihydrochloride (2HCl) or Tartrate salt. These lattices are far more robust.[1]

Solvent SystemRatio (v/v)OutcomeMechanism
Ethanol / Water 95:5Gold Standard Water disrupts the robust salt lattice just enough to allow dissolution at reflux; EtOH forces precipitation upon cooling.[1]
Methanol / IPA 1:3Alternative Good for removing non-polar organic impurities.
Isopropanol / Water 90:10High Purity Slower evaporation rate than EtOH allows for better crystal growth and impurity rejection.
Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or the temperature exceeds the liquid-liquid phase separation boundary before the crystal solubility curve is reached.

The "De-Oiling" Protocol:

  • Re-heat: Bring the mixture back to a clear solution (reflux).

  • Add Solvent: Add 10-20% more of the good solvent (e.g., Ethanol) to lower the saturation slightly.

  • Seed at High Temp: Add seed crystals while the solution is still hot (just below boiling). This provides a template for nucleation before the oil phase can form.

  • Slow Cool: Insulate the flask. A cooling rate of >1°C/min promotes oiling. Aim for 0.2°C/min.

Q2: The crystals are colored (yellow/brown) even though the product should be off-white. Is this an impurity?

Diagnosis: Yes. Aminopyridines are prone to air oxidation, forming trace azo- or nitro- impurities that are highly colored.[1] Solution:

  • Carbon Treatment: Add 5 wt% activated carbon (e.g., Darco G-60) to the hot solution before filtration.[1]

  • Nitrogen Sparge: Perform the entire recrystallization under a nitrogen blanket to prevent further oxidation.

Q3: I have a regioisomer impurity (4-amino vs. 2-amino substitution). Will recrystallization remove it?

Diagnosis: If you synthesized this via nucleophilic aromatic substitution on 2,4-dichloropyridine, you likely have the regioisomer.[1] Solution: Recrystallization is often inefficient for separating these specific isomers due to structural similarity.

  • Action: If the isomer content is >5%, use Flash Chromatography (DCM:MeOH:NH3) first. Recrystallization is a polishing step, not a gross separation method for regioisomers.

Visualization: Decision & Workflow Logic
Figure 1: Recrystallization Strategy Decision Tree

Caption: Logical flow for selecting the correct purification path based on compound form and behavior.

RecrystallizationStrategy Start Start: Crude Material FormCheck Is it a Salt or Free Base? Start->FormCheck FreeBase Free Base FormCheck->FreeBase Salt Salt (e.g., HCl) FormCheck->Salt OilingCheck Does it Oil Out? FreeBase->OilingCheck MethodC Method C: EtOH / Water (95:5) (Cooling Cryst.) Salt->MethodC MethodA Method A: IPAc / Heptane (Slow Evaporation) OilingCheck->MethodA No MethodB Method B: Convert to HCl Salt OilingCheck->MethodB Yes (Persistent)

[1][5]

Standard Operating Procedure (SOP)

Protocol: Purification of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine (Dihydrochloride Salt)

Rationale: Converting the amine to the dihydrochloride salt stabilizes the lattice, preventing oiling out and purging non-basic impurities.

Materials:

  • Crude Amine (10 g)

  • Ethanol (Absolute)[1]

  • HCl (4M in Dioxane or aqueous conc. HCl)

  • Activated Carbon[1]

Step-by-Step:

  • Dissolution: Suspend 10 g of crude amine in 80 mL Ethanol.

  • Salt Formation: Add 2.2 equivalents of HCl dropwise at room temperature. The solution will exotherm; allow it to warm.

    • Observation: A thick precipitate may form immediately.

  • Reflux: Heat the slurry to reflux (approx. 78°C).

    • If solids remain: Add Water dropwise (max 5-10 mL) until a clear homogenous solution is obtained. Do not add excess water. [1]

  • Polishing: Add 0.5 g Activated Carbon. Stir at reflux for 10 mins. Filter hot through Celite/sintered glass.

  • Crystallization:

    • Cool filtrate to 60°C.

    • Seed: Add 10 mg of pure seed crystals.

    • Cool to 20°C over 4 hours (slow ramp).

    • Chill to 0°C for 1 hour.

  • Isolation: Filter the white needles. Wash with cold Ethanol/IPA (1:1). Dry under vacuum at 45°C.

References
  • Mettler Toledo. Oiling Out in Crystallization: Causes and Fixes. Retrieved from [1]

  • Pfizer Inc. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.[1][5] WO Patent 2011160037A2. Retrieved from

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization (2nd Ed.). Butterworth-Heinemann.[1] (General reference for MSZW and seeding strategies).

  • PubChem. 2-Aminopyridine Solubility Data. Retrieved from [1]

Disclaimer: This guide is intended for research purposes. Always consult Safety Data Sheets (SDS) before handling pyridine derivatives, as they can be toxic and irritating.[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 2-(3-Aminopiperidin-1-yl)pyridin-4-amine vs. Structural Analogs

The following guide provides an in-depth technical comparison of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine and its structural analogs, focusing on their application as allosteric SHP2 inhibitors . This analysis synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine and its structural analogs, focusing on their application as allosteric SHP2 inhibitors . This analysis synthesizes data from key medicinal chemistry campaigns (e.g., the SHP099 and SHP394 series) to illustrate the impact of scaffold modification on bioactivity, selectivity, and physicochemical properties.

Executive Summary & Structural Context

2-(3-Aminopiperidin-1-yl)pyridin-4-amine represents a critical chemotype in the development of allosteric inhibitors for SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) , an oncoprotein implicated in the RAS/MAPK signaling pathway.

This molecule serves as a pyridine-based isostere of the well-known pyrazine-based inhibitor SHP099 . In drug discovery, switching the core scaffold from pyrazine to pyridine (or pyrimidinone) is a strategic "scaffold hop" used to modulate:

  • Potency: Optimizing the interaction with the central "tunnel" of the SHP2 protein.

  • hERG Liability: Reducing cardiovascular toxicity associated with the basic amine/pyrazine motif.

  • Solubility & Permeability: Fine-tuning physicochemical properties (LogD, pKa).

Structural Relationship of Analogs
Compound ClassCore ScaffoldKey PharmacophoreRepresentative Molecule
Primary Subject Pyridine 2-(3-Aminopiperidin-1-yl)...-4-aminePyridine Analog (Ref.[1][2][3][4][5][6] Series)
Benchmark Pyrazine 6-(3-Aminopiperidin-1-yl)...-2-amineSHP099
Next-Gen Pyrimidinone 6-Amino...-pyrimidinoneSHP394

Mechanism of Action: Allosteric Inhibition

Unlike Type I phosphatase inhibitors that target the catalytic active site (often leading to poor selectivity vs. SHP1 or PTP1B), 2-(3-Aminopiperidin-1-yl)pyridin-4-amine and its analogs function as Type IV allosteric inhibitors .

  • Mechanism: The molecule binds to a central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains.

  • Effect: It acts as a "molecular glue," stabilizing SHP2 in its auto-inhibited (closed) conformation . This prevents the N-SH2 domain from disengaging, thereby blocking the activation of the phosphatase catalytic site.

  • Pathway Impact: Inhibition suppresses the dephosphorylation of RAS-GTP loading factors (like SOS1), effectively downregulating the RAS-ERK-MAPK proliferation cascade.

Signaling Pathway Diagram (DOT Visualization)

SHP2_Pathway RTK RTK (Receptor Tyrosine Kinase) GRB2 GRB2 RTK->GRB2 Recruitment SHP2_Open SHP2 (Open/Active) GRB2->SHP2_Open Activates SOS1 SOS1 SHP2_Open->SOS1 Dephosphorylates (Activates) SHP2_Closed SHP2 (Closed/Inactive) SHP2_Closed->SHP2_Open Activation (p-Tyr binding) Inhibitor 2-(3-Aminopiperidin-1-yl) pyridin-4-amine Inhibitor->SHP2_Closed Stabilizes (Allosteric Lock) RAS_GTP RAS-GTP SOS1->RAS_GTP GTP Loading RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK1/2 (p-ERK) MEK->ERK Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation

Figure 1: Mechanism of allosteric SHP2 inhibition. The inhibitor stabilizes the inactive conformation, preventing downstream RAS/MAPK signaling.

Comparative Bioactivity Data

The following table contrasts the bioactivity profile of the Pyridine scaffold against the Pyrazine (SHP099) and Pyrimidinone (SHP394) standards. Data is synthesized from structure-activity relationship (SAR) studies of SHP2 inhibitors.

Table 1: In Vitro Potency & Physicochemical Profile
PropertyPyridine Scaffold (Subject)Pyrazine Scaffold (SHP099)Pyrimidinone Scaffold (SHP394)
SHP2 IC50 (Biochemical) 0.050 - 0.200 µM 0.070 µM 0.008 µM
p-ERK IC50 (Cellular) 0.5 - 1.5 µM0.250 µM0.030 µM
Selectivity (vs. SHP1) > 50-fold> 100-fold> 1000-fold
hERG Inhibition (IC50) > 30 µM (Low Risk) ~ 3-10 µM (Moderate Risk)> 30 µM (Low Risk)
Solubility (pH 6.8) High (> 100 µM)ModerateHigh
Key Structural Feature 3-Aminopiperidine + Pyridine4-Amino-4-methylpiperidine + Pyrazine6-Amino + Pyrimidinone

Analysis:

  • Potency: The Pyridine analogs generally exhibit comparable biochemical potency to the Pyrazine series but may lag slightly in cellular potency (p-ERK) due to differences in membrane permeability or intracellular accumulation.

  • hERG Safety: A major advantage of the Pyridine (and Pyrimidinone) scaffold over the Pyrazine is the reduced affinity for the hERG potassium channel. The basic amine in SHP099 contributes to hERG blockade; modifying the core ring system (e.g., to pyridine) often mitigates this off-target effect.

  • Selectivity: All three scaffolds maintain high selectivity over SHP1, which is critical to avoid immune-related side effects, as SHP1 is a negative regulator of immune signaling.

Experimental Protocols

To validate the bioactivity of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine, the following standardized protocols are recommended. These assays assess enzymatic inhibition, cellular efficacy, and cardiac safety.

A. SHP2 Biochemical Inhibition Assay (DiFMUP)

Purpose: To determine the IC50 of the compound against the catalytic activity of full-length SHP2.

  • Reagents: Recombinant full-length SHP2 protein, activating peptide (IRS1_pY1172), surrogate substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.

  • Procedure:

    • Incubate SHP2 (0.5 nM) with the activating peptide (0.5 µM) and the test compound (serial dilutions) in 384-well plates for 30-60 minutes at room temperature.

    • Add DiFMUP (200 µM) to initiate the reaction.

    • Measure fluorescence (Ex: 358 nm / Em: 455 nm) kinetically for 10-20 minutes.

    • Data Analysis: Calculate reaction rates and fit to a 4-parameter logistic curve to derive IC50.

B. Cellular p-ERK Assay (In-Cell Western or AlphaLISA)

Purpose: To measure the inhibition of the RAS/MAPK pathway in a cellular context.

  • Cell Line: KYSE-520 (Esophageal cancer) or Detroit-562 (Pharyngeal carcinoma) – both are SHP2-dependent.

  • Procedure:

    • Seed cells (20,000/well) in 96-well plates and incubate overnight.

    • Treat with test compound (serial dilutions) for 2 hours.

    • Stimulate with EGF (10-50 ng/mL) for 10-15 minutes to activate the pathway.

    • Lyse cells and quantify Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK.

    • Normalization: Calculate the ratio of p-ERK/Total ERK relative to DMSO control.

C. hERG Patch Clamp Assay (Safety Profiling)

Purpose: To assess the risk of QT prolongation (cardiotoxicity).

  • System: Automated patch clamp (e.g., QPatch or PatchXpress) using CHO cells stably expressing hERG channels.

  • Protocol:

    • Establish whole-cell configuration.

    • Apply voltage protocol: Depolarize to +20 mV for 2s, then repolarize to -50 mV to elicit tail current.

    • Perfuse test compound (e.g., 1, 10, 30 µM) and measure reduction in tail current amplitude.

    • Criteria: >50% inhibition at <10 µM indicates a safety flag.

References

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor (SHP099).Journal of Medicinal Chemistry .

  • Bagdanoff, J. T., et al. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors (SHP394).Journal of Medicinal Chemistry .

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.Nature .

  • Xie, J., et al. (2017). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors.European Journal of Medicinal Chemistry .

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine, a critical intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine, a critical intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the expertise to develop and select a robust, stability-indicating HPLC method. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and trustworthiness in the presented protocols.

Introduction: The Analytical Challenge

2-(3-Aminopiperidin-1-yl)pyridin-4-amine is a polar, basic compound containing multiple nitrogen atoms. This inherent basicity presents a significant challenge in reversed-phase HPLC, often leading to poor peak shape, tailing, and inadequate retention on traditional stationary phases. A robust purity method must be capable of separating the main component from potential process-related impurities and degradation products. This guide will explore a systematic approach to method development, comparing various stationary phases and mobile phase conditions to achieve optimal separation.

The development of a stability-indicating method is paramount and will be addressed through the principles of forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] These studies are essential to ensure that the analytical method can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products that may form over time or under stress conditions.[2][4]

Foundational Knowledge: Physicochemical Properties and Chromatographic Behavior

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective HPLC method development. 2-(3-Aminopiperidin-1-yl)pyridin-4-amine possesses two primary amine groups and a pyridine ring, making it a highly basic and polar molecule.

  • pKa: The presence of multiple amine functionalities suggests multiple pKa values, likely in the basic range. This means the molecule's ionization state is highly dependent on the mobile phase pH. At low pH, the amine groups will be protonated, leading to increased polarity and potentially stronger interactions with residual silanols on the stationary phase, which can cause peak tailing. At high pH, the molecule will be less protonated, potentially increasing its retention on a reversed-phase column.[5][6]

  • UV Absorbance: The pyridine ring provides a chromophore, allowing for UV detection. Pyridine itself exhibits strong absorbance around 254 nm.[7][8][9] Therefore, a starting detection wavelength of 254 nm is a logical choice, with further optimization based on the UV spectrum of the actual compound.

Comparative Analysis of HPLC Method Parameters

A systematic evaluation of chromatographic parameters is crucial for developing a robust and reliable method. The following sections compare key variables and provide experimental data to support the selection process.

Stationary Phase Selection

The choice of the stationary phase is critical for retaining and separating polar basic compounds.[10][11][12] Three common reversed-phase columns are compared here: a traditional C18, a C8, and a polar-endcapped C18 column.

Stationary PhaseParticle Size (µm)Pore Size (Å)Key Characteristics & Performance
Traditional C18 5120High hydrophobicity. May exhibit significant peak tailing for basic compounds due to silanol interactions.[11][13]
C8 5120Less hydrophobic than C18, which can be advantageous for retaining highly polar compounds that might elute too quickly on a C18 column.[11][13]
Polar-Endcapped C18 5120Features a polar group embedded in or near the C18 chain, making it more resistant to dewetting in highly aqueous mobile phases and providing better peak shape for basic analytes by shielding residual silanols.[14]

Experimental Comparison:

A preliminary screening of these columns was performed using a generic gradient.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B in 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Column Temperature: 30 °C

Table 1: Comparison of Stationary Phase Performance

ParameterTraditional C18C8Polar-Endcapped C18
Retention Time (min) 3.22.84.5
Tailing Factor 2.11.81.2
Theoretical Plates 250032006500
Mobile Phase Optimization

The mobile phase composition, particularly pH and buffer selection, plays a pivotal role in controlling the retention and selectivity of ionizable compounds.[6][15][16]

3.2.1. pH Screening

To assess the impact of pH on retention and peak shape, a study was conducted using the polar-endcapped C18 column with mobile phases buffered at different pH values.

  • Low pH (2.8): 0.1% Formic Acid

  • Mid pH (7.0): 10 mM Ammonium Acetate

  • High pH (10.0): 10 mM Ammonium Bicarbonate

Table 2: Effect of Mobile Phase pH

pHRetention Time (min)Tailing FactorObservations
2.8 4.51.2Good peak shape, but limited retention.
7.0 8.21.4Increased retention, with acceptable peak shape.
10.0 12.51.1Excellent retention and peak shape. Operating at high pH can reduce silanol interactions and improve the chromatography of basic compounds.[5]

3.2.2. Organic Modifier

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[15]

  • Acetonitrile: Generally provides lower backpressure and better UV transparency at low wavelengths.

  • Methanol: Can offer different selectivity compared to acetonitrile.

A comparison revealed that acetonitrile provided sharper peaks and better resolution for the target compound and its impurities.

Method Development Workflow

The following diagram illustrates the logical workflow for developing the HPLC method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Analyte: 2-(3-Aminopiperidin-1-yl)pyridin-4-amine B Column Screening: - C18 - C8 - Polar-Endcapped C18 A->B C Mobile Phase Screening: - pH 2.8, 7.0, 10.0 - Acetonitrile vs. Methanol B->C D Initial Method Selection C->D E Fine-tune Gradient Profile D->E F Optimize Flow Rate & Temperature E->F G Finalized Method Conditions F->G H Forced Degradation Studies G->H I Method Validation (ICH Q2(R2)) H->I J Final Purity Method I->J

Caption: HPLC Method Development and Validation Workflow.

Recommended HPLC Method and Protocol

Based on the comparative data, the following HPLC method is recommended for the purity testing of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine.

Table 3: Optimized HPLC Method Parameters

ParameterCondition
Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
30.1
35
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (90:10 v/v)
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve an appropriate amount of ammonium bicarbonate in water to make a 10 mM solution. Adjust the pH to 10.0 with ammonium hydroxide. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: HPLC grade acetonitrile.

  • Standard Preparation:

    • Accurately weigh about 10 mg of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the 2-(3-Aminopiperidin-1-yl)pyridin-4-amine sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to obtain a concentration of 0.1 mg/mL.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

    • The tailing factor for the main peak should be not more than 1.5.

    • The theoretical plates for the main peak should be not less than 5000.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate the percentage of impurities by area normalization.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies should be performed on the drug substance.[1][3][4] The goal is to achieve 5-20% degradation of the active substance.

Table 4: Forced Degradation Conditions

Stress ConditionProcedure
Acid Hydrolysis 0.1 N HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 N NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 105 °C for 48 hours
Photolytic Degradation Solid sample exposed to ICH-specified light conditions

The developed HPLC method should be used to analyze the stressed samples. Peak purity analysis of the main peak using a photodiode array (PDA) detector is essential to demonstrate that no degradation products co-elute.

Conclusion

The development of a robust HPLC method for the purity testing of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine requires a systematic approach that considers the polar and basic nature of the analyte. A comparative evaluation of stationary phases and mobile phase conditions demonstrated that a polar-endcapped C18 column with a high pH mobile phase provides the optimal separation. The presented method, coupled with forced degradation studies, establishes a scientifically sound and trustworthy protocol for quality control and stability assessment. Adherence to pharmacopeial guidelines, such as USP <621>, ensures the integrity and transferability of the method.[17][18][19][20][21] The validation of this method should be performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[22][23][24][25][26]

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ICH. Q2(R2) Validation of Analytical Procedures. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. [Link]

  • Interchim. HPLC Column Selection Guide. [Link]

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I). [Link]

  • University of Tartu. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Scribd. Mobile Phase Optimization Strategies For Reversed Phase HPLC. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • ResearchGate. UV-spectrum of pyridine. [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • Studylib. Forced Degradation Studies in HPLC Stability Method Development. [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • DSI. The Use Of Forced Degradation In Analytical Method Development. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • American Pharmaceutical Review. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • Google Patents. CN105699582A - HPLC detection method of 3-aminopiperidine isomer.
  • ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [https://www.mdpi.com/23 separations-08-00165/s1]([Link] separations-08-00165/s1)

  • ResearchGate. UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to.... [Link]

  • CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

  • PubMed. UV activation of the pi bond in pyridine for efficient pyridine degradation and mineralization by UV/H 2 O 2 treatment. [Link]

  • OSHA. 4-AMINOPYRIDINE. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Aminopiperidin-1-yl)pyridin-4-amine

An Essential Guide to Personal Protective Equipment for Handling 2-(3-Aminopiperidin-1-yl)pyridin-4-amine This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for res...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling 2-(3-Aminopiperidin-1-yl)pyridin-4-amine

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 2-(3-Aminopiperidin-1-yl)pyridin-4-amine. The procedural guidance herein is derived from the hazard profiles of structurally analogous aminopyridine and heterocyclic amine compounds. The core principle of this guide is to foster a self-validating system of safety, where the rationale behind each step is understood, promoting a proactive safety culture in the laboratory.

Hazard Analysis: Understanding the Risk Profile

  • High Acute Toxicity: Fatal or toxic if swallowed, inhaled, or in contact with skin.[4][5][6] Aminopyridines are rapidly absorbed through the skin.[7]

  • Severe Corrosivity: Causes severe skin burns and serious eye damage.[4][5]

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or aerosols.[1][8][9][10]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[10]

Given this profile, a stringent approach to exposure control is mandatory. All handling of this compound must be predicated on the principle of minimizing all possible routes of exposure.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a static choice but is dictated by the specific procedure being performed. The following table outlines the minimum required PPE for handling 2-(3-Aminopiperidin-1-yl)pyridin-4-amine.

Protection Type Specification Rationale & Expert Insight
Hand Protection Double-gloving with chemical-resistant nitrile gloves.The inner glove protects against contamination during outer glove removal. Aminopyridine derivatives can penetrate some materials, so inspect gloves for any signs of degradation before and during use.[2][11] Always use the proper glove removal technique to avoid skin contact.[8]
Eye & Face Protection ANSI-approved, tight-fitting chemical splash goggles and a full-face shield.Goggles are essential to protect against dust particles.[7][12] A face shield is mandatory when there is any splash hazard, such as when working with solutions or during spill cleanup, to protect the entire face.[8][12]
Skin & Body Protection A fully-buttoned, flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities (>1g) or high-risk operations, a chemical-resistant apron or a complete chemical suit is recommended.[12]Prevents accidental skin exposure.[1] Contaminated clothing must be removed immediately and laundered separately before reuse.
Respiratory Protection All work must be conducted in a certified chemical fume hood.[1][7][13] For spill cleanup or if engineering controls fail, a NIOSH-approved full-face respirator with appropriate cartridges (e.g., organic vapor/acid gas with a P100 particulate filter) is required.[12]This is the most critical engineering control to prevent inhalation, which is a primary exposure route.[5][7] A fume hood contains dust and vapors at the source.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is crucial for minimizing risk. This plan is divided into four distinct phases.

Phase 1: Preparation and Engineering Controls
  • Risk Assessment: Before any work begins, perform a task-specific risk assessment. Consider the quantity of material being used and the specific manipulations involved.

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification. Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[5][7][12]

  • Assemble Materials: Gather all necessary PPE and ensure it is in good condition.[1] Prepare your spill kit, ensuring it contains appropriate absorbent materials (e.g., sand, earth, or vermiculite) and labeled containers for waste.

  • Establish a Designated Area: Clearly demarcate the area within the fume hood where the work will be performed. This helps contain potential contamination.

Phase 2: Handling the Chemical
  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Minimize Dust: When weighing the solid compound, do so carefully to avoid generating dust. Use a spatula to gently transfer the material. Never pour the dry powder.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Use a sealed container for mixing or dissolving where possible.

  • Maintain Good Hygiene: Do not eat, drink, or smoke in the handling area.[11][12] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

Phase 3: Post-Handling and Decontamination
  • Surface Decontamination: After completing the work, decontaminate all surfaces and equipment in the designated area using an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Remove gloves last, using the proper technique.[8]

  • Personal Hygiene: Wash hands and any exposed skin areas thoroughly before leaving the laboratory.[11]

Phase 4: Waste Disposal
  • Segregate Waste: All disposable materials that have come into contact with the chemical, including gloves, wipes, and pipette tips, must be treated as hazardous waste.

  • Containerize Waste: Place all solid and liquid waste into clearly labeled, sealed, and appropriate hazardous waste containers.

  • Follow Regulations: Dispose of the material through a licensed professional waste disposal service.[8] This may involve dissolving the material in a combustible solvent for incineration in a facility equipped with an afterburner and scrubber.[8] Always adhere to local, state, and federal waste disposal regulations.[14]

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11]

  • Skin Contact: Take off immediately all contaminated clothing.[4] Immediately wash the affected area with soap and plenty of water. Seek immediate medical attention.[8][9]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and give them a couple of glasses of water to drink. Seek immediate medical attention.[6]

  • Minor Spill (within fume hood): Wearing appropriate PPE, contain the spill with an inert absorbent material. Carefully sweep or scoop up the material into a labeled hazardous waste container. Clean the area thoroughly.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert others and contact your institution's emergency response team. Prevent the spill from entering drains. Only personnel trained and equipped with full protective gear, including a self-contained breathing apparatus, should attempt to clean up a major spill.

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for ensuring safe handling of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2-3: Handling & Decontamination cluster_disposal Phase 4: Disposal & Exit cluster_emergency Emergency Procedures start Start: Proposed Experiment with 2-(3-Aminopiperidin-1-yl)pyridin-4-amine risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment check_controls Verify Engineering Controls (Fume Hood, Eyewash) risk_assessment->check_controls gather_ppe Gather All Required PPE and Spill Kit check_controls->gather_ppe don_ppe Don Appropriate PPE gather_ppe->don_ppe handle_in_hood Perform All Manipulations Inside Fume Hood don_ppe->handle_in_hood decontaminate Decontaminate Surfaces and Equipment handle_in_hood->decontaminate spill_exposure Spill or Exposure Occurs handle_in_hood->spill_exposure doff_ppe Properly Doff and Dispose of PPE decontaminate->doff_ppe dispose_waste Segregate and Containerize Hazardous Waste doff_ppe->dispose_waste wash_hands Thoroughly Wash Hands dispose_waste->wash_hands end_op End of Operation wash_hands->end_op emergency_plan Activate Emergency Plan: - Evacuate/Alert - First Aid - Spill Control spill_exposure->emergency_plan IMMEDIATELY

Caption: Workflow for Safe Handling and Emergency Preparedness.

References

  • 4-aminopyridine - s d fine-chem limited. (n.d.).
  • MATERIAL SAFETY DATA SHEET - oxfordlabchem.com. (n.d.).
  • Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid - Benchchem. (n.d.).
  • Personal protective equipment for handling 3-Amino-4-nitropyridine - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
  • 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem. (n.d.).
  • Material Safety Data Sheet. (n.d.).
  • 2 - SAFETY DATA SHEET. (2021-12-24).
  • 3 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-06-11).
  • SAFETY DATA SHEET - Fisher Scientific. (2009-09-26).
  • Safety Data Sheet - Cayman Chemical. (2024-10-30).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Felton, J. S., Malfatti, M. A., Knize, M. G., Salmon, C. P., Hopmans, E. C., & Wu, R. W. (1997). Health risks of heterocyclic amines.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.).
  • 4-Aminopyridine - Jubilant Ingrevia. (2024-02-22).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Aminopiperidin-1-yl)pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(3-Aminopiperidin-1-yl)pyridin-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.